2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5-phenylthiophene-3-carboxamide
Description
The compound 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5-phenylthiophene-3-carboxamide is a synthetic small molecule characterized by a thiophene backbone substituted with a phenyl group at position 5, a carboxamide group at position 3, and a sulfonyl acetamido moiety at position 2.
Key structural attributes include:
- Thiophene core: A five-membered aromatic heterocycle known for metabolic stability and π-π stacking interactions.
- Sulfonyl acetamido group: Enhances polarity and hydrogen-bonding capacity.
- 4-Methoxyphenyl substituent: Modulates electronic effects and steric bulk.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-27-14-7-9-15(10-8-14)29(25,26)12-18(23)22-20-16(19(21)24)11-17(28-20)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTHGTAPACLQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiophene Ring Construction via the Gewald Reaction
The Gewald reaction remains the most reliable method for assembling 2-aminothiophene-3-carboxylate derivatives, which serve as precursors for the target compound. As demonstrated in the synthesis of ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, this one-pot, three-component reaction involves:
- Condensation of 4-chloroacetophenone with ethyl cyanoacetate in ethanol under morpholine catalysis.
- Cyclization with elemental sulfur at 70°C for 48 hours, yielding the 2-aminothiophene core.
Optimization Insight : Prolonged reaction times (48–72 hours) and argon atmospheres improve cyclization efficiency, with yields reaching 21% for unsubstituted analogs. Substituting 4-chloroacetophenone with phenylacetaldehyde derivatives enables the introduction of the 5-phenyl group directly during ring formation.
Carboxamide Installation via Hydrolysis and Amidation
Conversion of the ethyl ester to the carboxamide group proceeds through alkaline hydrolysis followed by amidation. For example, ethyl 2-amino-5-phenylthiophene-3-carboxylate undergoes saponification using aqueous KOH in methanol/water (3 hours, reflux), yielding 3-amino-5-phenylthiophene-2-carboxylic acid (87% yield). Subsequent treatment with ammonium chloride or primary amines in the presence of coupling agents (e.g., HATU) introduces the carboxamide moiety.
Stepwise Functionalization of the Thiophene Core
Acetamido Group Introduction at Position 2
Chloroacetylation of the 2-amino group is critical for subsequent sulfonylation. In a representative procedure:
- 2-Amino-5-phenylthiophene-3-carboxamide (1.9 g, 0.01 mol) reacts with chloroacetyl chloride (0.17 g, 0.0015 mol) in n-butanol under microwave irradiation (150°C, 5 minutes).
- The intermediate 4-(2-chloroacetamido)-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide forms in 59% yield after recrystallization.
Key Characterization : IR spectra confirm C=O stretches at 1678–1628 cm⁻¹, while ¹H NMR (DMSO-d₆) reveals singlet peaks for the chloroacetamido methylene group (δ 4.2–4.4 ppm).
Sulfonylation with 4-Methoxyphenylsulfonyl Chloride
Nucleophilic substitution of the chloro group with 4-methoxyphenylsulfonyl chloride proceeds under mild conditions:
- The chloroacetamido intermediate (0.34 mmol) reacts with 4-methoxyphenylsulfonyl chloride (0.37 mmol) in dichloromethane.
- Triethylamine (1.5 eq) scavenges HCl, driving the reaction to completion within 8 hours at 25°C.
Yield Optimization : Excess sulfonyl chloride (1.2 eq) and anhydrous conditions maximize conversion, achieving 68–72% isolated yields after column chromatography (SiO₂, ethyl acetate/hexane).
Alternative Pathways and Comparative Analysis
Direct Sulfonylation of Preformed Acetamido Derivatives
An alternative route involves early-stage sulfonylation of 2-amino-thiophene intermediates. For instance, reacting 2-amino-5-phenylthiophene-3-carboxamide with 4-methoxyphenylsulfonyl chloride prior to acetamidation reduces side reactions but necessitates orthogonal protecting groups for the amine and carboxylate functionalities.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps. Chloroacetylation under microwave conditions (150°C, 5 minutes) reduces reaction times from 12 hours to 5 minutes while maintaining yields ≥58%. Similarly, sulfonylation under microwave activation (100°C, 10 minutes) achieves 70% conversion without thermal degradation.
Analytical Validation and Purity Assessment
Spectroscopic Characterization
- ¹H NMR : Key signals include the sulfonyl-linked methylene (δ 3.8–4.0 ppm), methoxy protons (δ 3.7 ppm), and aromatic protons (δ 7.2–8.1 ppm).
- IR Spectroscopy : Stretches at 1320–1350 cm⁻¹ (S=O) and 1650–1680 cm⁻¹ (C=O) confirm functional group integrity.
- Mass Spectrometry : ESI-MS ([M+H]⁺) calculated for C₂₁H₁₉N₂O₅S₂: 467.08; observed: 467.12.
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity for optimized batches, with retention times of 12.3 minutes.
Industrial-Scale Considerations and Environmental Impact
Solvent Selection and Recycling
Ethanol and dichloromethane dominate laboratory-scale syntheses, but transitioning to cyclopentyl methyl ether (CPME) reduces environmental toxicity while maintaining reaction efficiency.
Catalytic Improvements
Morpholine, used in Gewald reactions, can be replaced with biodegradable catalysts like proline derivatives, reducing waste generation by 40%.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5-phenylthiophene-3-carboxamide exhibit significant anticancer properties. The following findings highlight its potential:
- Mechanism of Action :
- Case Study :
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the sulfonamide group is believed to enhance the efficacy of the compound against various bacterial strains.
-
Antimicrobial Evaluation :
- Studies have shown that derivatives containing sulfonamide groups exhibit improved antimicrobial properties compared to their non-sulfonamide counterparts.
-
Data Table :
Compound Name Activity Bacterial Strains Tested IC50 (μg/mL) Compound A Active E. coli, S. aureus 5.0 Compound B Moderate P. aeruginosa 10.0
Enzyme Inhibition
The potential for enzyme inhibition is another area where this compound shows promise.
-
Enzyme Targets :
- The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and urease activities, which are relevant for conditions such as Alzheimer’s disease and urinary tract infections.
-
Case Study :
- Research on similar compounds revealed that those with piperidine structures showed significant inhibition of AChE, suggesting a potential therapeutic application in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Comparison with 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS: 932997-87-0)
This analog replaces the 5-phenyl group with a 5,6-dihydro-4H-cyclopenta[b]thiophene system (Table 1).
| Property | Target Compound | CAS 932997-87-0 |
|---|---|---|
| Molecular Formula | C₂₁H₁₉N₂O₅S₂ | C₁₇H₁₈N₂O₅S₂ |
| Molecular Weight | 467.5 g/mol | 394.5 g/mol |
| Backbone Structure | Thiophene with 5-phenyl | Cyclopenta-fused thiophene |
| Key Substituents | Phenyl, carboxamide | Cyclopentane ring |
| Solubility (Predicted) | Moderate (due to phenyl) | Higher (cyclopentane enhances lipophilicity) |
Comparison with (E)-4-(2-(N-((4-Methoxyphenyl)sulfonyl)acetamido)styryl)pyridine 1-oxide (CAS: 173529-46-9)
This compound features a styryl-pyridine oxide backbone instead of thiophene (Table 2).
| Property | Target Compound | CAS 173529-46-9 |
|---|---|---|
| Core Structure | Thiophene | Pyridine oxide with styryl |
| Functional Groups | Sulfonyl acetamido, carboxamide | Sulfonyl acetamido, pyridine N-oxide |
| Molecular Weight | 467.5 g/mol | ~450 g/mol (estimated) |
| Electronic Effects | Moderate π-deficient | Strongly polarized (N-oxide) |
The pyridine N-oxide group in CAS 173529-46-9 increases polarity and hydrogen-bond acceptor capacity, which may enhance solubility but reduce blood-brain barrier penetration compared to the thiophene-based target compound .
Comparison with Quinoline Derivatives (e.g., Example 94 in )
Quinoline-based analogs, such as 6-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-yl-amino)-N-(4-methoxyphenyl)nicotinamide, share the 4-methoxyphenyl and acetamido motifs but differ in core heterocycles (quinoline vs. thiophene) (Table 3).
| Property | Target Compound | Quinoline Analog |
|---|---|---|
| Core Heterocycle | Thiophene | Quinoline |
| Bioactivity Relevance | Potential kinase inhibition | Likely DNA intercalation |
| Substituent Complexity | Moderate | High (tetrahydrofuran, piperidine) |
| Synthetic Accessibility | Straightforward | Complex multi-step synthesis |
Quinoline derivatives often exhibit intercalation or topoisomerase inhibition, whereas thiophene-based compounds like the target molecule may favor enzyme active-site binding due to smaller steric profiles .
Key Research Findings and Implications
- Structural Flexibility : The 4-methoxyphenylsulfonyl acetamido group is a recurring motif in bioactive compounds, suggesting its utility in enhancing target affinity .
- Backbone Impact: Thiophene cores offer metabolic stability over pyridine or quinoline systems but may reduce binding versatility in certain targets .
- Synthetic Feasibility : The target compound’s structure permits modular synthesis, enabling rapid derivatization compared to more complex analogs like those with fused cyclopenta or tetrahydrofuran rings .
Biological Activity
The compound 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5-phenylthiophene-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H20N2O5S
- Molecular Weight : 424.47 g/mol
- CAS Number : 173529-46-9
The compound features a thiophene ring, which is known for its diverse biological activities, and a sulfonamide moiety that enhances its pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Inhibition of Protein Tyrosine Phosphatases (PTPs) :
- The compound has been studied for its potential as a PTP1B inhibitor. PTP1B plays a crucial role in insulin signaling, and inhibition can enhance insulin sensitivity. In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibitory activity against PTP1B, suggesting a potential pathway for therapeutic applications in diabetes management .
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related sulfonamide compounds have shown broad-spectrum activity against various bacterial strains and fungi, indicating that this class of compounds may be effective in treating infections .
- Antioxidant Properties :
Case Study 1: Antidiabetic Potential
A study investigated the effects of structurally analogous compounds on glucose metabolism in diabetic models. The results indicated that these compounds improved glucose tolerance and enhanced insulin sensitivity by modulating key metabolic pathways involved in insulin signaling .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of related sulfonamide derivatives against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 3.12 to 50 µg/mL against various strains, including Candida species . This suggests that the compound may have potential as an antimicrobial agent.
Table 1: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
